(E)-2-cyano-N-(4-fluorophenyl)-3-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]prop-2-enamide
Overview
Description
(E)-2-cyano-N-(4-fluorophenyl)-3-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]prop-2-enamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyano group, a fluorophenyl group, and a furan ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-N-(4-fluorophenyl)-3-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]prop-2-enamide typically involves multi-step organic reactions. The process may start with the preparation of the furan ring, followed by the introduction of the cyano and fluorophenyl groups. Common reagents used in these reactions include various catalysts, solvents, and temperature control to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize efficiency and yield. This could include the use of continuous-flow reactors and advanced catalytic systems to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(E)-2-cyano-N-(4-fluorophenyl)-3-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the nitro group to an amine group.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different furan derivatives, while reduction can produce amine-substituted compounds.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-cyano-N-(4-fluorophenyl)-3-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]prop-2-enamide is studied for its unique structural properties and reactivity. It can serve as a building block for synthesizing more complex molecules.
Biology
In biological research, this compound may be investigated for its potential interactions with biological molecules, such as proteins and nucleic acids. Its structural features could make it a candidate for studying enzyme inhibition or receptor binding.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. Researchers may explore its use in drug development, particularly for targeting specific pathways or diseases.
Industry
In industrial applications, this compound could be used in the production of advanced materials or as a precursor for other valuable compounds.
Mechanism of Action
The mechanism of action of (E)-2-cyano-N-(4-fluorophenyl)-3-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]prop-2-enamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (E)-2-cyano-N-(4-fluorophenyl)-3-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]prop-2-enamide include other cyano-substituted furan derivatives and fluorophenyl compounds. Examples include:
- (E)-2-cyano-N-(4-chlorophenyl)-3-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]prop-2-enamide
- (E)-2-cyano-N-(4-bromophenyl)-3-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]prop-2-enamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. The presence of the cyano group, fluorophenyl group, and furan ring in a single molecule provides distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
(E)-2-cyano-N-(4-fluorophenyl)-3-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14FN3O5/c1-29-20-11-16(25(27)28)6-8-18(20)19-9-7-17(30-19)10-13(12-23)21(26)24-15-4-2-14(22)3-5-15/h2-11H,1H3,(H,24,26)/b13-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVGXKYLJWGGMCR-JLHYYAGUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14FN3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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